2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring through a cyclization reaction. This is followed by the introduction of the sulfanyl group via a nucleophilic substitution reaction. The final step involves the acylation of the dimethoxyphenyl group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfanyl and pyrimidine groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the sulfanyl group can form covalent bonds with thiol-containing proteins. These interactions can modulate biological pathways and lead to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-cyano-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
The unique combination of the pyrimidine ring, sulfanyl group, and dimethoxyphenyl group in 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-4-12-11(8-18)16(23)21-17(20-12)26-9-15(22)19-13-7-10(24-2)5-6-14(13)25-3/h5-7H,4,9H2,1-3H3,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYOQQRLNHDBTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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